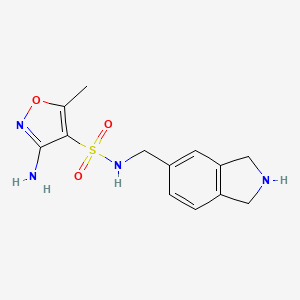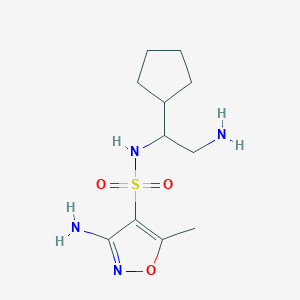
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoindole derivative. One common synthetic route includes the following steps:
Isoindole Synthesis: : The isoindole core can be synthesized through a cyclization reaction of an appropriate precursor, such as a diaminobenzene derivative.
Sulfonamide Formation: : The sulfonamide group is introduced by reacting the isoindole derivative with a sulfonyl chloride in the presence of a base.
Oxazole Formation: : The oxazole ring is formed through a cyclodehydration reaction, often involving the use of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
化学反应分析
Types of Reactions
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxo Derivatives: : Resulting from oxidation reactions.
Reduced Forms: : Obtained through reduction reactions.
Substituted Derivatives: : Formed through substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
作用机制
The mechanism by which 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide include:
Isoindole Derivatives: : These compounds share the isoindole core structure.
Sulfonamide Derivatives: : Other sulfonamides with different substituents.
Oxazole Derivatives: : Compounds containing the oxazole ring.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of both the isoindole and oxazole rings. This unique structure contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-12(13(14)17-20-8)21(18,19)16-5-9-2-3-10-6-15-7-11(10)4-9/h2-4,15-16H,5-7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXNNWEMKWYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC3=C(CNC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate](/img/structure/B6976694.png)
![5-Methyl-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B6976697.png)
![4-Bromo-3-[(3-tert-butyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6976703.png)
![9-methyl-N-[2-methyl-1-(4-methylphenyl)propan-2-yl]purin-6-amine](/img/structure/B6976710.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine](/img/structure/B6976716.png)
![2-[[6-Fluoro-2-(methoxymethyl)quinolin-4-yl]oxymethyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6976725.png)
![5-[(3-methyl-2-propan-2-ylbutyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976728.png)
![5-(Oxan-4-yl)-1-[(3-propan-2-yloxyphenyl)methyl]tetrazole](/img/structure/B6976732.png)
![4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide](/img/structure/B6976738.png)
![3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6976741.png)
![5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976749.png)
![2-[2-(Methylaminomethyl)pyrrolidin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6976760.png)


